

5-Fluoro-2-nitrophenylacetonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-Fluoro-2-nitrophenylacetonitrile*

Cat. No.: B1294223

[Get Quote](#)

CAS Number: 3456-75-5

This technical guide provides an in-depth overview of **5-Fluoro-2-nitrophenylacetonitrile**, a key chemical intermediate for researchers, scientists, and professionals in drug development and organic synthesis.

Chemical and Physical Properties

5-Fluoro-2-nitrophenylacetonitrile is a nitrile derivative characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring.^[1] This compound typically appears as a white to pale cream or pale yellow crystalline powder. The key quantitative data for this compound are summarized in the table below.

Property	Value	Reference
CAS Number	3456-75-5	[2][3]
Molecular Formula	C ₈ H ₅ FN ₂ O ₂	[2]
Molecular Weight	180.14 g/mol	[2]
Melting Point	67.0-73.0 °C	
Purity	>98%	[3]

Synthesis and Experimental Protocols

5-Fluoro-2-nitrophenylacetonitrile is a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the creation of bioactive compounds.[1][4] Its unique structure allows for the development of novel therapeutic agents.[1] While specific, detailed industrial synthesis protocols are often proprietary, a common laboratory-scale synthesis can be conceptualized based on established chemical transformations. A plausible synthetic route involves the cyanation of a suitable precursor, such as 5-fluoro-2-nitrobenzyl bromide.

Hypothetical Experimental Protocol: Cyanation of 5-Fluoro-2-nitrobenzyl Bromide

This protocol is a representative example of a potential synthesis method.

Materials:

- 5-Fluoro-2-nitrobenzyl bromide
- Sodium cyanide (NaCN)
- Dimethylformamide (DMF)
- Water
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask, dissolve 5-fluoro-2-nitrobenzyl bromide in anhydrous DMF.
- Add sodium cyanide to the solution.
- Stir the reaction mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

- Once the reaction is complete, quench the reaction by adding water.
- Extract the product with ethyl acetate.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Remove the solvent under reduced pressure to yield the crude **5-Fluoro-2-nitrophenylacetonitrile**.
- Purify the crude product by recrystallization or column chromatography.

Applications in Drug Discovery and Development

The presence of both a fluorine atom and a nitro group on the phenyl ring of **5-Fluoro-2-nitrophenylacetonitrile** imparts unique electronic properties, making it a versatile intermediate in the synthesis of a wide range of pharmaceutical compounds.^[1] Fluorine-containing intermediates are crucial in modern drug discovery, as the incorporation of fluorine can enhance a drug's metabolic stability, absorption, and target binding affinity.^[5] This compound serves as a starting material for the synthesis of more complex molecules with potential therapeutic applications.^[1]

Experimental Workflow

The following diagram illustrates a generalized experimental workflow for the synthesis and purification of **5-Fluoro-2-nitrophenylacetonitrile**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **5-Fluoro-2-nitrophenylacetonitrile**.

Safety Information

As with any chemical intermediate, proper handling and safety precautions are essential when working with **5-Fluoro-2-nitrophenylacetonitrile**. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. Due to its potential hazards and toxicity, this chemical should be handled with care, using appropriate personal protective equipment (PPE) in a well-ventilated area.[[1](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. SmallMolecules.com | 2-(5-Fluoro-2-nitrophenyl)acetonitrile| ChemScene (1g) from chemscene | SmallMolecules.com [smallmolecules.com]
- 4. The preparation method of 5-fluoro-2-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 5. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [5-Fluoro-2-nitrophenylacetonitrile: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294223#5-fluoro-2-nitrophenylacetonitrile-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com